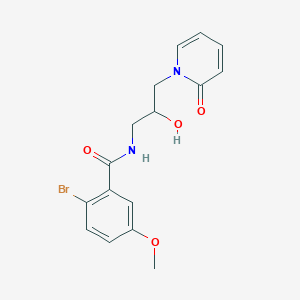

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BOPM and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those similar to the specified compound, have been explored for their potential as non-peptide small molecular antagonists. For instance, the synthesis of benzamide derivatives through elimination, reduction, and bromination reactions has been studied, leading to products tested for biological activity (H. Bi, 2015). These compounds are characterized using various spectroscopic methods, hinting at their potential in scientific research beyond pharmacological applications.

Photodynamic Therapy

Compounds with structures resembling the specified chemical have been investigated for their suitability in photodynamic therapy (PDT). For example, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzamide groups have been explored for their photophysical and photochemical properties. These compounds demonstrate promising features such as good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Radical Scavenging Activity

Research on bromophenols, which are structurally related to the specified compound, has shown potent scavenging activity against radicals. This activity indicates the potential application of these compounds as natural antioxidants in food and pharmaceutical fields, supporting health benefits beyond their primary pharmacological uses (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2012).

Halogen Bonding and Molecular Docking

The study of benzamide isomers has provided insights into halogen bonding's role in molecular interactions. Specifically, research on methoxyphenylbenzamide isomers has revealed their potential in forming halogen bonds, which could significantly impact their coupling with protein residues. This property can be crucial for designing new molecules with specific biological targets (R. Moreno-Fuquen, Esteban García-Torres, Kevin Arango-Daraviña, & J. Ellena, 2022).

Propiedades

IUPAC Name |

2-bromo-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4/c1-23-12-5-6-14(17)13(8-12)16(22)18-9-11(20)10-19-7-3-2-4-15(19)21/h2-8,11,20H,9-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECXWIDKTVXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(CN2C=CC=CC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2913590.png)

![Methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2913591.png)

![3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2913592.png)

![2-(2-methoxyphenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2913601.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)